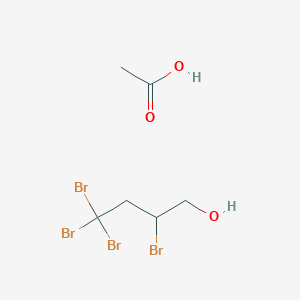
L-Asparagine, L-histidyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparagine, L-histidyl- is a dipeptide composed of the amino acids L-asparagine and L-histidine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, medicine, and food science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-histidyl- typically involves the coupling of L-asparagine and L-histidine. This can be achieved through peptide bond formation using methods such as:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).
Solution-phase synthesis: This method involves the coupling of amino acids in solution using similar reagents and conditions as SPPS but without the solid support.
Industrial Production Methods
Industrial production of L-Asparagine, L-histidyl- may involve biotechnological approaches such as:
Fermentation: Utilizing genetically engineered microorganisms to produce the dipeptide.
Enzymatic synthesis: Using specific enzymes like proteases to catalyze the formation of the peptide bond between L-asparagine and L-histidine.
Chemical Reactions Analysis
Types of Reactions
L-Asparagine, L-histidyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to yield the individual amino acids.
Oxidation: Oxidation of the histidine residue can occur under certain conditions, leading to the formation of oxo-histidine derivatives.
Substitution: The amino groups in the dipeptide can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the peptide bond.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the histidine residue.
Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino groups in the dipeptide.
Major Products
Hydrolysis: L-asparagine and L-histidine.
Oxidation: Oxo-histidine derivatives.
Substitution: N-substituted derivatives of the dipeptide.
Scientific Research Applications
L-Asparagine, L-histidyl- has several scientific research applications, including:
Biochemistry: Studying the interactions and functions of peptides in biological systems.
Medicine: Investigating potential therapeutic effects, such as anti-inflammatory or antioxidant activities.
Food Science: Exploring its role as a flavor enhancer or functional ingredient in food products.
Mechanism of Action
The mechanism of action of L-Asparagine, L-histidyl- involves its interaction with specific molecular targets and pathways. For example:
Enzyme inhibition: The dipeptide may inhibit certain enzymes by binding to their active sites.
Receptor binding: It may interact with cell surface receptors, modulating signaling pathways.
Antioxidant activity: The histidine residue can scavenge free radicals, providing antioxidant effects.
Comparison with Similar Compounds
L-Asparagine, L-histidyl- can be compared with other dipeptides such as:
L-Alanyl-L-histidine (Carnosine): Known for its antioxidant and anti-glycation properties.
L-Glutaminyl-L-histidine: Studied for its potential anti-inflammatory effects.
Uniqueness
L-Asparagine, L-histidyl- is unique due to the specific combination of L-asparagine and L-histidine, which may confer distinct biological activities and applications compared to other dipeptides.
Conclusion
L-Asparagine, L-histidyl- is a dipeptide with diverse applications in biochemistry, medicine, and food science. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
158691-82-8 |
|---|---|
Molecular Formula |
C10H15N5O4 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H15N5O4/c11-6(1-5-3-13-4-14-5)9(17)15-7(10(18)19)2-8(12)16/h3-4,6-7H,1-2,11H2,(H2,12,16)(H,13,14)(H,15,17)(H,18,19)/t6-,7-/m0/s1 |
InChI Key |
WSDOHRLQDGAOGU-BQBZGAKWSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)




![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)




